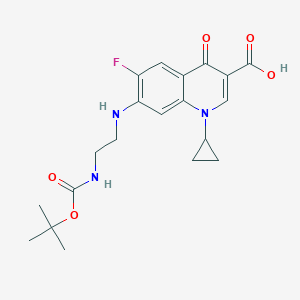

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

Übersicht

Beschreibung

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a protected metabolite of the fluorinated quinolone Ciprofloxacin. It is primarily used in proteomics research and has antibacterial properties . The compound has a molecular formula of C20H24FN3O5 and a molecular weight of 405.42 .

Wissenschaftliche Forschungsanwendungen

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is primarily used in proteomics research. It serves as a tool for studying protein interactions and functions due to its antibacterial properties . The compound is also used in the development of new antibiotics and in the study of bacterial resistance mechanisms .

Wirkmechanismus

Target of Action

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a protected metabolite of the fluorinated quinolone Ciprofloxacin . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Mode of Action

This compound interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV . This results in the prevention of DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This makes it a potent antibacterial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Furthermore, the presence of other drugs can influence its pharmacokinetics through drug-drug interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin involves the protection of the amino group in Ciprofloxacin with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Boc group.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Oxidized derivatives of the quinolone ring.

Reduction: Desethylene Ciprofloxacin (free amine).

Substitution: Substituted quinolone derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ciprofloxacin: The parent compound, a widely used antibiotic.

N-(tert-Butoxycarbonyl) Ciprofloxacin: Another protected form of Ciprofloxacin with similar properties.

Desethylene Ciprofloxacin: The deprotected form of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin.

Uniqueness

This compound is unique due to its specific protection of the amino group, which allows for selective reactions and modifications in research applications. This protection also enhances its stability and solubility compared to its unprotected counterparts .

Biologische Aktivität

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a derivative of the fluoroquinolone antibiotic ciprofloxacin, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Desethylene ciprofloxacin, the active metabolite of ciprofloxacin, retains the core structure responsible for its antibacterial efficacy. The mechanism of action involves inhibition of bacterial topoisomerases II and IV, essential enzymes for DNA replication and repair. By stabilizing the enzyme-DNA complex, ciprofloxacin and its derivatives prevent bacterial cell division, leading to cell death. The introduction of the tert-butoxycarbonyl group in this compound may enhance lipophilicity and cellular uptake, potentially improving its therapeutic profile.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-negative and Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest a potency comparable to that of standard ciprofloxacin formulations.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.5 | |

| Staphylococcus aureus | 1.0 | |

| Pseudomonas aeruginosa | 2.0 |

The compound's enhanced activity may be attributed to improved pharmacokinetic properties resulting from structural modifications.

Anticancer Activity

Studies have explored the anticancer potential of ciprofloxacin derivatives, including this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound showed a dose-dependent increase in cell death, with significant effects observed at concentrations as low as 10 µM.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

The mechanism behind its anticancer activity may involve apoptosis induction through DNA damage, similar to its antibacterial mechanism.

Pharmacokinetics

A population pharmacokinetic study highlighted the metabolism of ciprofloxacin and its derivatives in critically ill patients. The study found that desethylene ciprofloxacin exhibited a median metabolite/parent ratio of approximately 5.86%, indicating substantial conversion from ciprofloxacin during metabolism. Factors such as age and creatinine clearance significantly influenced the pharmacokinetic parameters of desethylene ciprofloxacin.

Table 3: Pharmacokinetic Parameters of Desethylene Ciprofloxacin

| Parameter | Value | Reference |

|---|---|---|

| Volume of Distribution (L) | 25.4 | |

| Elimination Half-Life (h) | 4.5 | |

| Clearance (L/h) | 3.0 |

Case Studies

In a clinical setting, the application of this compound has been investigated for treating resistant bacterial infections and certain cancers. One case involved a patient with recurrent urinary tract infections resistant to conventional antibiotics, where this derivative demonstrated effective bacterial clearance post-treatment.

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKODMWGXEQVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593900 | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105589-00-2 | |

| Record name | 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105589-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.